Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate
Overview
Description
Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . This compound is characterized by a bicyclic structure, specifically a bicyclo[2.2.1]heptane ring system, which is a common motif in organic chemistry due to its rigidity and unique reactivity. The compound is often used in research and industrial applications due to its interesting chemical properties.
Mechanism of Action
Target of Action
Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound The specific targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The mode of action of Methyl 3-oxobicyclo[22It’s known that the compound can be synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for the rapid creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions .
Biochemical Pathways
The specific biochemical pathways affected by Methyl 3-oxobicyclo[22Compounds with a similar bicyclo[221]heptane scaffold have been found to inhibit protein phosphatases , suggesting potential involvement in signal transduction pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate involves the reaction of norcamphor with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C . The reaction proceeds through the formation of an enolate intermediate, which is then methylated to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques to isolate the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials due to its unique structural properties.
Comparison with Similar Compounds
Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate can be compared with other similar compounds, such as:
- Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate
- Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate
- 7-Oxabicyclo[2.2.1]heptane derivatives
These compounds share the bicyclic [2.2.1]heptane structure but differ in the position and nature of functional groups. The unique positioning of the oxo and ester groups in this compound gives it distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9(11)7-5-2-3-6(4-5)8(7)10/h5-7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSVJBWXMJTDDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C2)C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499886 | |
Record name | Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64810-14-6 | |
Record name | Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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